12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that belongs to the class of acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves the reaction of azomethines (Schiff bases) prepared from vanillin and vanillal ethers with 1-naphthylamine and cyclohexane-1,3-dione in butanol. This reaction proceeds through a rearrangement of the azomethine adduct with cyclohexane-1,3-dione, similar to the Hofmann-Martius rearrangement . The yields of this reaction range from 40% to 64%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with various molecular targets and pathways. It may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. Additionally, it may generate reactive oxygen species (ROS) that induce cell death through apoptosis or necrosis .
Comparison with Similar Compounds
Similar Compounds
7-[4-Alkoxy-3-methoxy(hydroxy)phenyl]-10,11-dihydrobenzo[c]acridin-8(7H,9H,12H)-ones: These compounds have similar structural features and are synthesized using similar methods.
Tetrakis(4-hydroxyphenyl)porphyrin: This compound shares the 4-hydroxyphenyl group and is used in various applications, including optical sensors.
Uniqueness
12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to its specific structural arrangement and the presence of both acridine and hydroxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
799262-19-4 |
---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
12-(4-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one |
InChI |
InChI=1S/C23H19NO2/c25-16-11-8-15(9-12-16)21-22-17-5-2-1-4-14(17)10-13-19(22)24-18-6-3-7-20(26)23(18)21/h1-2,4-5,8-13,21,24-25H,3,6-7H2 |
InChI Key |
KHSPGRPNJIGVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.